molecular formula C12H13NO5S B6047914 N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide

N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B6047914
M. Wt: 283.30 g/mol
InChI Key: PWVKIWSEQLZZPJ-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide, also known as HPCS, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. HPCS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood. However, it has been suggested that N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide exerts its biological activities by modulating various signaling pathways. For example, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to reduce the levels of various inflammatory markers such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide is its wide range of biological activities. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of new therapeutic agents. However, the limitations of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide include its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide. One potential area of research is the development of new formulations of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide that can improve its solubility and stability. Another area of research is the investigation of the potential of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress. In addition, the mechanism of action of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide needs to be further elucidated to understand its biological activities better.
Conclusion:
In conclusion, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide and its potential applications in various diseases.

Synthesis Methods

N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a two-step process. The first step involves the synthesis of 3-hydroxypropyl sulfonamide, which is achieved by reacting 3-chloropropanol with sulfonamide in the presence of a base. In the second step, 3-hydroxypropyl sulfonamide is reacted with 6-acetyl-2H-chromene-2-one in the presence of a catalyst to yield N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide.

Scientific Research Applications

N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(3-hydroxypropyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-7-1-6-13-19(16,17)10-3-4-11-9(8-10)2-5-12(15)18-11/h2-5,8,13-14H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVKIWSEQLZZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide

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